Potassium sulfate

Description

Properties

IUPAC Name |

dipotassium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBMLCTZGSZBG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

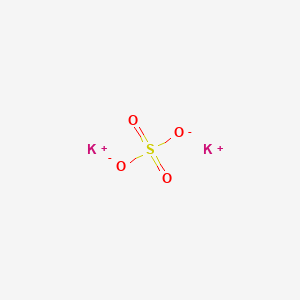

[O-]S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2SO4, K2O4S | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7646-93-7 (potassium-H2SO4[1:1]) | |

| Record name | Potassium sulfate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029701 | |

| Record name | Potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Colourless or white crystals or crystalline powder, Colorless or white odorless solid; [Merck Index] Colorless crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | Sulfuric acid potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1689 °C | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water, insoluble in ethanol, ITS SOLUBILITY IN WATER IS DECR BY KCL OR (NH4)2SO4, 1 G DISSOLVES IN: 8.3 ML WATER, 4 ML BOILING WATER, 75 ML GLYCEROL; PRACTICALLY INSOL IN SATURATED SOLN OF AMMONIUM SULFATE; INSOL IN ALC, INSOL IN ACETATE, CARBON DISULFIDE, Solubility in water, g/100ml at 25 °C: 12 | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.66, 2.66 g/cm³ | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS OR WHITE CRYSTALS, OR WHITE GRANULES OR POWDER, COLORLESS, RHOMBIC OR HEXAGONAL CRYSTALS | |

CAS No. |

7778-80-5 | |

| Record name | Potassium sulfate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K573LC5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1067 °C | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of High-Purity Potassium Sulfate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the synthesis of high-purity potassium sulfate (K₂SO₄) suitable for laboratory applications. The document details various synthesis routes, including the reaction of potassium chloride with sulfuric acid and double decomposition methods. Furthermore, it outlines purification techniques to achieve high-purity grades required in research and pharmaceutical development. Experimental protocols, quantitative data, and process workflows are presented to assist laboratory professionals in the preparation of this essential inorganic salt.

Synthesis Methodologies

High-purity this compound can be synthesized in the laboratory through several chemical pathways. The choice of method often depends on the available starting materials, desired purity, and scale of production. The most common methods involve the direct reaction of a potassium salt with a sulfate source or double decomposition reactions.

Reaction of Potassium Chloride and Sulfuric Acid

A prevalent method for producing this compound is the reaction between potassium chloride (KCl) and sulfuric acid (H₂SO₄)[1][2][3]. This reaction can be manipulated to control the formation of intermediate products, such as potassium bisulfate (KHSO₄), which is then converted to this compound[1]. The overall reaction is as follows:

2 KCl + H₂SO₄ → K₂SO₄ + 2 HCl

The process typically involves reacting potassium chloride and sulfuric acid in an aqueous solution. The hydrogen chloride (HCl) produced is continuously removed, and the resulting solution is cooled to crystallize a this compound salt[1]. The purity of the final product can be enhanced through subsequent recrystallization steps.

Double Decomposition Reactions

Double decomposition, or metathesis, reactions offer an alternative route to this compound synthesis. These methods involve the reaction of a soluble potassium salt with a soluble sulfate salt, leading to the precipitation of the less soluble this compound under specific conditions.

This compound can be synthesized through a double decomposition reaction between potassium chloride and ammonium sulfate ((NH₄)₂SO₄)[4][5][6]. The reaction proceeds as follows:

2 KCl + (NH₄)₂SO₄ → K₂SO₄ + 2 NH₄Cl

This method involves mixing aqueous solutions of the reactants, often at elevated temperatures, followed by cooling to induce the crystallization of this compound[4][5]. The separation of this compound from ammonium chloride is based on their differential solubilities at various temperatures.

Another common double decomposition method utilizes sodium sulfate (Na₂SO₄) and potassium chloride[7][8][9]. The reaction is:

2 KCl + Na₂SO₄ → K₂SO₄ + 2 NaCl

This process often involves a two-step reaction where an intermediate, such as glaserite (3K₂SO₄·Na₂SO₄), is formed and then converted to this compound[8]. The efficiency of this method can be influenced by factors like reactant concentrations and temperature.

Purification of this compound

Achieving high purity is critical for laboratory applications. The primary method for purifying synthesized this compound is recrystallization[10][11]. This technique leverages the temperature-dependent solubility of this compound in water. By dissolving the crude product in a minimal amount of hot solvent (typically deionized water) and then allowing the solution to cool, purer crystals of this compound will form, leaving impurities behind in the mother liquor[10]. The process can be repeated to achieve progressively higher purity levels. Studies have shown that a dissolving-crystallizing process can yield this compound with a purity of nearly 100%[12].

Quantitative Data Summary

The following tables summarize quantitative data extracted from various synthesis and purification protocols.

| Synthesis Method | Reactants | Reported Yield | Reported Purity | Reference |

| Reaction with Sulfuric Acid | Potassium Chloride, Sulfuric Acid | 97% | 99.4% (K₂SO₄ content) | [1] |

| Double Decomposition | Potassium Chloride, Ammonium Sulfate | 92-95% | 99.8% (K₂SO₄ content) | [5] |

| Double Decomposition | Potassium Chloride, Sodium Sulfate | >98% (K₂O recovery) | >50% K₂O, <1.5% Cl⁻ | [8] |

| Purification Method | Starting Material | Reported Yield | Reported Purity | Reference |

| Recrystallization | Low-grade this compound | - | Higher purity (qualitative) | [10] |

| Dissolving-Crystallizing | Potassium brine deposit | 36.28% | ~100% | [12] |

Experimental Protocols

Synthesis of this compound via Potassium Chloride and Sulfuric Acid

Objective: To synthesize this compound from potassium chloride and sulfuric acid.

Materials:

-

Potassium chloride (KCl)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

Prepare a recycled aqueous solution with a hydrogen ion concentration of approximately 0.6 to 1.4 grams per 100 grams of solution[1].

-

In a suitable reaction vessel, add potassium chloride and sulfuric acid in a 2:1 molar ratio to the recycled aqueous solution[1].

-

Heat the reaction mixture to a temperature below 130°C[1].

-

Continuously remove the hydrogen chloride gas produced during the reaction. This can be achieved by evaporation[1].

-

Cool the resulting solution to crystallize potassium bisulfate (KHSO₄)[1].

-

Separate the potassium bisulfate crystals from the mother liquor via filtration[1]. The mother liquor can be recycled to the reaction step[1].

-

Dissolve the potassium bisulfate crystals in an aqueous solution.

-

Decompose the potassium bisulfate solution through sequential crystallization to produce this compound and a mother liquor rich in sulfuric acid[1].

-

Separate the this compound crystals by filtration, wash with cold deionized water, and dry.

Synthesis of this compound via Double Decomposition with Ammonium Sulfate

Objective: To synthesize this compound from potassium chloride and ammonium sulfate.

Materials:

-

Potassium chloride (KCl)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

Procedure:

-

Prepare a hot solution of potassium chloride by dissolving 131g of KCl in 262g of hot water at 95°C with stirring[4].

-

Prepare a hot solution of ammonium sulfate by dissolving 135g of (NH₄)₂SO₄ in 135g of hot water at 95°C with stirring[4].

-

Slowly add the hot potassium chloride solution to the ammonium sulfate solution while maintaining the temperature at 90°C and stirring for 60 minutes to carry out the metathesis reaction[4].

-

Cool the reaction solution to 40°C over 35 minutes to induce crystallization of crude this compound[4].

-

Separate the crude this compound crystals from the mother liquor by solid-liquid separation[4].

-

For further purification, the crude this compound can be recrystallized.

Purification of this compound by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Deionized water

Procedure:

-

Add the crude this compound to a beaker containing deionized water.

-

Heat the suspension to boiling while stirring to dissolve the maximum amount of this compound[10]. Ensure some undissolved solid remains to confirm saturation.

-

Quickly filter the hot, saturated solution to remove any insoluble impurities[10].

-

Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator to maximize crystal formation[10].

-

Decant the mother liquor and collect the this compound crystals.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

-

Air dry the purified this compound crystals.

Mandatory Visualizations

Caption: Experimental workflows for the synthesis of this compound.

Caption: General workflow for the purification of this compound by recrystallization.

References

- 1. US4588573A - Method for the production of this compound using sulfuric acid and potassium chloride - Google Patents [patents.google.com]

- 2. brainly.com [brainly.com]

- 3. Method for producing this compound from potassium chloride and sulfuric acid | TREA [trea.com]

- 4. CN105540616A - Method for preparing this compound by double-decomposition closed-cycle process - Google Patents [patents.google.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. US6315976B1 - Method of producing this compound - Google Patents [patents.google.com]

- 7. sid.ir [sid.ir]

- 8. CN1132180A - Method for prodn. of this compound by NaSO4 and KCl through metathesis - Google Patents [patents.google.com]

- 9. chempap.org [chempap.org]

- 10. youtube.com [youtube.com]

- 11. Purification and rapid dissolution of this compound in aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Purification and rapid dissolution of this compound in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core Chemical Properties of Potassium Sulfate Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of potassium sulfate (K₂SO₄) crystals. Intended for a scientific audience, this document delves into the material's key characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and analytical workflows.

Physicochemical Properties

This compound is an inorganic salt that presents as a white, crystalline solid. It is a stable compound with a high melting and boiling point, reflecting the strong ionic bonds between the potassium cations (K⁺) and sulfate anions (SO₄²⁻).

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | K₂SO₄ |

| Molar Mass | 174.259 g/mol |

| Appearance | White crystalline solid |

| Odor | Odorless |

| Taste | Bitter, saline |

| Density | 2.66 g/cm³ |

| Melting Point | 1069 °C (1342 K) |

| Boiling Point | 1689 °C (1962 K) |

| pH (5% solution) | 5.5 - 8.5 |

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 7.35 |

| 10 | 9.22 |

| 20 | 11.1 |

| 25 | 12.0 |

| 30 | 12.9 |

| 40 | 14.8 |

| 50 | 16.5 |

| 60 | 18.2 |

| 70 | 19.8 |

| 80 | 21.4 |

| 90 | 22.9 |

| 100 | 24.1 |

Crystallography

This compound is a polymorphic substance, existing in two primary crystalline forms. The common form at room temperature is the orthorhombic β-K₂SO₄, which transitions to the hexagonal α-K₂SO₄ at temperatures above 583 °C.

Table 3: Crystallographic Data for this compound

| Crystal System | Orthorhombic (β-K₂SO₄) | Hexagonal (α-K₂SO₄) |

| Space Group | Pnma | P6₃/mmc |

| Lattice Parameters | a = 7.476 Å, b = 10.071 Å, c = 5.763 Å | a = 5.947 Å, c = 8.375 Å |

| Formula Units (Z) | 4 | 2 |

Visualization of Crystal Structures

Caption: Schematic representation of the orthorhombic (β-K₂SO₄) crystal structure.

Caption: Schematic representation of the hexagonal (α-K₂SO₄) crystal structure.

Experimental Protocols

Determination of Solubility Curve

Objective: To determine the solubility of this compound in water at various temperatures.

Materials:

-

This compound (analytical grade)

-

Distilled water

-

A series of test tubes

-

A 400 mL beaker (for water bath)

-

Thermometer (-10 to 110 °C)

-

Stirring rod

-

Hot plate

-

Analytical balance

-

Graduated cylinder

Procedure:

-

Accurately weigh four different masses of this compound (e.g., 2.0 g, 4.0 g, 6.0 g, 8.0 g) and place each into a separate, labeled test tube.

-

Add a precise volume of distilled water (e.g., 20 mL) to each test tube.

-

Prepare a hot water bath by heating water in the 400 mL beaker on a hot plate.

-

Immerse the test tubes in the hot water bath and stir the contents of each with a stirring rod until the this compound is completely dissolved.

-

Remove the first test tube from the water bath and allow it to cool while stirring gently with the thermometer.

-

Carefully observe the solution and record the temperature at which the first crystals appear. This is the saturation temperature for that concentration.

-

Repeat steps 5 and 6 for the remaining test tubes.

-

Calculate the solubility for each trial in grams of K₂SO₄ per 100 g of water.

-

Plot the calculated solubilities against the recorded saturation temperatures to construct the solubility curve.

Melting Point Determination

Objective: To determine the melting point of this compound.

Materials:

-

This compound crystals

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry.

-

Grind a small amount of the crystals into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20 °C below the expected melting point of 1069 °C.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

X-Ray Diffraction (XRD) Analysis

Objective: To characterize the crystal structure of this compound.

Materials:

-

This compound powder

-

Powder X-ray diffractometer

-

Sample holder (low-background)

-

Mortar and pestle

Procedure:

-

Grind the this compound crystals into a fine, homogeneous powder using a mortar and pestle.

-

Mount the powder onto the sample holder, ensuring a flat, smooth surface that is level with the holder's surface.

-

Place the sample holder into the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, scan range (2θ), step size, and scan speed. A typical scan range for phase identification is 10-80° 2θ.

-

Initiate the XRD scan.

-

Analyze the resulting diffraction pattern by identifying the peak positions (2θ values) and their intensities.

-

Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase and determine the crystal structure.

Gravimetric Determination of Sulfate

Objective: To determine the sulfate content of a sample, using this compound as a standard for method validation.

Materials:

-

This compound (as a standard)

-

Barium chloride (BaCl₂) solution (5%)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Beakers (400 mL)

-

Watch glasses

-

Stirring rods

-

Hot plate

-

Ashless filter paper

-

Funnels

-

Crucibles and lids

-

Muffle furnace

-

Desiccator

-

Analytical balance

Procedure:

-

Accurately weigh approximately 0.5 g of this compound and dissolve it in about 200 mL of distilled water in a 400 mL beaker.

-

Add 1 mL of concentrated HCl.

-

Heat the solution to boiling.

-

While stirring, slowly add an excess of hot 5% BaCl₂ solution (approximately 10 mL) to the boiling sulfate solution. This will precipitate barium sulfate (BaSO₄).

-

Digest the precipitate by keeping the solution hot (just below boiling) on a hot plate for about one hour. This encourages the formation of larger, more easily filterable crystals.

-

Allow the precipitate to settle.

-

Filter the hot solution through ashless filter paper. Ensure all the precipitate is transferred to the filter paper using a stream of hot distilled water.

-

Wash the precipitate on the filter paper with several portions of hot distilled water until the filtrate is free of chloride ions (test with silver nitrate solution).

-

Carefully fold the filter paper containing the precipitate and place it in a pre-weighed crucible.

-

Dry and char the filter paper in the crucible over a low flame, then ignite it in a muffle furnace at 800-900 °C for one hour.

-

Cool the crucible in a desiccator and weigh it.

-

Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.

-

Calculate the mass of the BaSO₄ precipitate and, using stoichiometry, determine the amount of sulfate in the original sample.

Workflow for Gravimetric Determination of Sulfate

Caption: Workflow for the gravimetric determination of sulfate content.

Applications in Research and Drug Development

While primarily used as a fertilizer in agriculture, this compound has specific applications in scientific research and the pharmaceutical industry. Its properties make it useful as:

-

A precipitating agent: In biochemistry, it is used for the fractional precipitation of proteins.

-

An ionic strength modifier: It is employed in various buffers and solutions to control the ionic strength.

-

A component in cell culture media: In certain formulations, it provides essential potassium and sulfate ions.

-

A raw material: It serves as a precursor in the synthesis of other potassium salts.[1]

The low chloride content of this compound is particularly advantageous in applications where chloride ions may interfere with biological or chemical processes.

This guide provides a foundational understanding of the core chemical properties of this compound crystals. The presented data and protocols are intended to be a valuable resource for scientists and researchers working with this compound.

References

A Deep Dive into the Historical Scientific Studies of Potassium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium sulfate (K₂SO₄), a compound known since the 14th century, has a rich and varied history of scientific inquiry. Initially explored by early chemists and alchemists for its medicinal properties, it later became a cornerstone in the development of modern agricultural science. This in-depth technical guide delves into the core historical scientific studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key processes and concepts. The information is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational knowledge surrounding this important inorganic salt.

Early Chemical Investigations and Medicinal Applications

This compound was studied by notable early chemists such as Glauber, Boyle, and Tachenius.[1] In the 17th century, it was known by various names including arcanuni or sal duplicatum, reflecting its nature as a combination of an acid and an alkaline salt.[1] It was also referred to as vitriolic tartar and Glaser's salt, named after the pharmaceutical chemist Christopher Glaser who prepared and used it medicinally.[1]

Glauber's Process and Early Production

One of the earliest documented methods for producing this compound is attributed to Johann Rudolf Glauber. The process, known as Glauber's process, involved the reaction of potassium nitrate (nitre) with sulfuric acid (oil of vitriol) to produce nitric acid (aqua fortis), with this compound as a residue or caput mortuum.[1]

Experimental Protocol: Glauber's Process for the Preparation of Arcanum Duplicatum

-

Reactants: Potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄).

-

Reaction: The two substances were mixed and heated. The primary reaction is: 2KNO₃ + H₂SO₄ → 2HNO₃ + K₂SO₄[1]

-

Separation: The volatile nitric acid was distilled off, leaving behind the solid this compound residue.

-

Purification: The residue was dissolved in hot water, filtered to remove any insoluble impurities, and then evaporated to a "cuticle" (a concentrated solution).[1]

-

Crystallization: The concentrated solution was then left to cool, allowing crystals of this compound to form.[1]

Caption: Glauber's process for producing this compound.

Historical Medicinal Uses and Dosages

Known in pre-modern medicine as arcanum duplicatum ("double secret") or panacea duplicata, this compound was used as a diuretic and sudorific (a substance that induces sweating).[1] According to Chambers's Cyclopedia, the recipe for its preparation was highly valued, having been purchased for five hundred thalers by Charles Frederick, Duke of Holstein-Gottorp. The duke's physician, Schroder, lauded its efficacy in treating hypochondriacal cases, fevers, stone, and scurvy.[1] While specific quantitative data on dosages from this period are scarce and varied, homeopathic materia medica from the 19th and early 20th centuries provide some insight into its use.

| Preparation | Dosage (Homeopathic) | Ailments Treated |

| Kali Sulphuricum 6X HPUS | 4 tablets for adults & children ages 6-12; 2 tablets for children ages 2-6. Dissolved under the tongue 3 times a day. For acute conditions, every 15 minutes for up to 8 doses. | Common cold, pimples, and blemishes associated with common acne. |

This table summarizes homeopathic dosages as documented in later periods and may not reflect the practices of 17th-century medicine.

The Agricultural Revolution: this compound as a Mineral Fertilizer

The 19th century marked a significant shift in the scientific understanding and application of this compound, primarily driven by the burgeoning field of agricultural chemistry. The work of Carl Sprengel and Justus von Liebig was pivotal in establishing the essential role of mineral nutrients for plant growth.

Carl Sprengel and the Law of the Minimum

Carl Sprengel, a German agronomist and chemist, was a pioneer in the study of plant mineral nutrition. In the 1820s and 1830s, he conducted extensive research, analyzing soils and plant matter to understand their chemical composition. Although much of his original data was lost in a fire, his publications laid the groundwork for the "mineral theory" of plant nutrition, refuting the prevailing "humus theory." Sprengel was the first to formulate the "Law of the Minimum," which states that plant growth is limited by the scarcest nutrient, a concept later popularized by Liebig.

Justus von Liebig and the Promotion of Artificial Fertilizers

Justus von Liebig, a prominent German chemist, is often hailed as the "father of the fertilizer industry."[2] Through his influential writings, particularly "Organic Chemistry in Its Application to Agriculture and Physiology" (1840), he championed the use of mineral fertilizers to replenish nutrients depleted from the soil by agriculture.[2] Liebig identified nitrogen, phosphorus, and potassium as essential for plant growth and advocated for the use of chemical fertilizers to supply these elements.[2]

Caption: The logical relationship of the Law of the Minimum.

The Rothamsted Experiments: Long-Term Field Trials

The most significant and well-documented historical data on the agricultural use of this compound comes from the Rothamsted Experimental Station in the United Kingdom, founded by John Bennet Lawes and Joseph Henry Gilbert in 1843.[3] These long-term field experiments, some of which continue to this day, provide an invaluable record of the effects of various fertilizers on crop yields over extended periods.

One of the key experiments was the "Exhaustion Land" experiment, which began in 1856. This experiment was designed to test the residual effects of mineral fertilizers and manures.

Experimental Protocol: Rothamsted Exhaustion Land Experiment (1856-1901)

-

Objective: To study the effects of different manurial combinations on crop yields and the long-term impact on soil fertility.

-

Experimental Design: The experiment was established on land that had previously grown wheat from 1852 to 1855 with various cultivation treatments. From 1856 to 1874, winter wheat was grown with four different treatments on four plots: unmanured, nitrogen only (as ammonium salts), PKNaMg only (as superphosphate, and sulfates of potassium, sodium, and magnesium), and a combination of NPKNaMg. From 1876 to 1901, potatoes were grown on the same plots with continued and additional fertilizer treatments.

-

Treatments Including this compound: The plots receiving potassium were treated with this compound. The application rates varied over the course of the experiment.

Quantitative Data: this compound Application Rates in the Rothamsted Exhaustion Land Experiment

| Period | Crop | Potassium (K) Applied (as this compound) |

| 1859-1874 | Winter Wheat | 80 lb K per acre |

| 1876-1901 | Potatoes | 120 lb K per acre |

Source: Rothamsted Experimental Station Report for 1969, Part 2.[4]

Caption: Workflow of the Rothamsted Exhaustion Land Experiment.

Conclusion

The scientific study of this compound has evolved significantly from the secretive preparations of early alchemists to the systematic, long-term agricultural experiments that underpin modern farming practices. The historical journey of this compound, from a purported panacea to an essential plant nutrient, reflects the broader development of chemistry and agricultural science. The foundational work of figures like Glauber, Liebig, and the researchers at Rothamsted has provided a robust legacy of knowledge that continues to inform research and application in various scientific fields today. This guide has aimed to consolidate and present this historical data in a structured and accessible format for the modern researcher.

References

Determining the Crystal Structure of Potassium Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data and experimental methodologies for determining the crystal structure of potassium sulfate (K₂SO₄). This compound is a compound of significant interest in various fields, including pharmaceuticals, agriculture, and materials science. A thorough understanding of its solid-state structure is crucial for controlling its physical and chemical properties.

Introduction to the Crystal Structure of this compound

This compound is known to exist in different polymorphic forms, with the most common being the orthorhombic β-K₂SO₄ form at room temperature.[1] Above 588°C, it transforms into the hexagonal α-K₂SO₄ form. This guide will focus on the well-characterized β-form and also provide data for a trigonal polymorph. The determination of these crystal structures is primarily achieved through single-crystal and powder X-ray diffraction techniques.

Crystallographic Data

The following tables summarize the key crystallographic data for two polymorphs of this compound, providing a basis for comparison and further study.

Table 1: Orthorhombic this compound (β-K₂SO₄)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Pnma (No. 62) or Pmcn | [2][3] |

| Lattice Parameters (at 296 K) | a = 5.7704(3) Å | [2] |

| b = 10.0712(9) Å | [2] | |

| c = 7.4776(4) Å | [2] | |

| α = β = γ = 90° | [3] | |

| Unit Cell Volume | 434.6 ų | [2] |

| Formula Units (Z) | 4 | [4] |

Table 2: Trigonal this compound

| Parameter | Value | Reference |

| Crystal System | Trigonal | [5] |

| Space Group | P-3m1 (No. 164) | [5] |

| Lattice Parameters | a = 5.44 Å | [5] |

| b = 5.44 Å | [5] | |

| c = 9.56 Å | [5] | |

| α = β = 90°, γ = 120° | [5] | |

| Unit Cell Volume | 245.34 ų | [5] |

Table 3: Atomic Coordinates for Orthorhombic this compound (Pnma)

| Atom | Wyckoff Position | x | y | z |

| K1 | 4c | 0.75 | 0.508673 | 0.202864 |

| K2 | 4c | 0.25 | 0.170203 | 0.087699 |

| S | 4c | 0.25 | 0.731644 | 0.080801 |

| O1 | 4c | 0.25 | 0.801687 | 0.941913 |

| O2 | 4c | 0.75 | 0.966511 | 0.58108 |

| O3 | 8d | 0.96053 | 0.200543 | 0.849897 |

Data sourced from the Materials Project.[3]

Table 4: Atomic Coordinates for Trigonal this compound (P-3m1)

| Atom | Wyckoff Position | x | y | z |

| K1 | 1a | 0 | 0 | 0 |

| K2 | 1b | 0 | 0 | 0.5 |

| K3 | 2d | 2/3 | 1/3 | 0.92113 |

| S | 2d | 1/3 | 2/3 | 0.715826 |

| O1 | 2d | 2/3 | 1/3 | 0.436951 |

| O2 | 6i | 0.865902 | 0.731805 | 0.760716 |

Data sourced from the Materials Project.[5]

Experimental Protocols

The determination of the crystal structure of this compound is a multi-step process that relies on the principles of X-ray diffraction.

Single Crystal Growth

High-quality single crystals are essential for accurate structure determination. For this compound, this is typically achieved by the slow evaporation of an aqueous solution.[2]

Protocol:

-

Prepare a saturated aqueous solution of this compound at a slightly elevated temperature.

-

Filter the solution to remove any impurities.

-

Allow the solution to cool slowly and evaporate at a constant temperature.

-

Small, well-formed crystals will nucleate and grow over time.

-

Select a crystal of suitable size and quality for diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the crystal structure of a compound.

Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[2] Data is often collected at various temperatures to study structural changes.[2] For example, studies have been conducted from room temperature down to 15 K.[2]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, absorption, and polarization. The intensities of the diffraction spots are integrated.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles. A final difference Fourier synthesis is typically performed to ensure no significant electron density has been missed.[2]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification and for obtaining lattice parameters of a crystalline solid.

Protocol:

-

Sample Preparation: A fine powder of the crystalline material is prepared.

-

Data Collection: The powder sample is placed in a powder diffractometer, and an X-ray diffraction pattern is collected over a range of 2θ angles.

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The pattern can be compared to databases (like the JCPDS-ICDD) for phase identification.[6] The peak positions can be used to determine the unit cell parameters of the crystal.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound using X-ray diffraction.

Caption: Workflow for Crystal Structure Determination.

Logical Relationship of Crystallographic Information

The following diagram illustrates the hierarchical relationship of the key information obtained from a crystal structure determination.

Caption: Hierarchy of Crystallographic Information.

References

Solubility of Potassium Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of potassium sulfate (K₂SO₄) in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.

Quantitative Solubility Data

The solubility of this compound, an inorganic salt, is generally low in most organic solvents. The following table summarizes the available quantitative data. For many common organic solvents, this compound is considered practically insoluble.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Methanol | 25 | 0.0596 | [1] |

| Glycerol | 20 | 1.317 | [1] |

| Formic Acid (95%) | 21 | 36.5 | [1] |

| Ethanol (40%) | 40 | 0.16 | [1] |

| Ethanol (absolute) | - | Insoluble | [2] |

| Acetone | - | Insoluble | [2] |

| Ethylene Glycol | - | Insoluble | [1] |

| Carbon Disulfide | - | Insoluble | [2] |

| N,N-Dimethylformamide (DMF) | - | No quantitative data available; generally considered insoluble. | |

| Dimethyl Sulfoxide (DMSO) | - | No quantitative data available; generally considered insoluble. | |

| Acetonitrile | - | No quantitative data available; generally considered insoluble. | [3] |

Note: The solubility of this compound is significantly influenced by the presence of water. In aqueous mixtures of organic solvents, the solubility generally decreases as the concentration of the organic solvent increases.[4][5][6]

Experimental Protocols for Solubility Determination

A reliable and widely used method for determining the solubility of an inorganic salt like this compound in an organic solvent is the Gravimetric Method . This method relies on the principle of achieving a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the mass of this compound that dissolves in 100 grams of an organic solvent at a specific temperature to form a saturated solution.

Apparatus and Materials:

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath (e.g., water bath or oil bath)

-

Isothermal shaker

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Drying oven

-

Glassware: Erlenmeyer flasks with stoppers, beakers, volumetric flasks, pipettes

-

This compound (anhydrous, analytical grade)

-

Organic solvent of interest (high purity)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath equipped with an isothermal shaker.

-

Agitate the mixture for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally by analyzing samples at different time intervals until the concentration of the dissolved solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample using a syringe filter with a membrane compatible with the organic solvent to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood. The evaporation method will depend on the boiling point and flammability of the solvent. A rotary evaporator or a gentle stream of inert gas can be used.

-

Once the solvent is evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the this compound (e.g., 105-110 °C).

-

Dry the residue to a constant weight. This is achieved by repeatedly heating, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility as grams of this compound per 100 grams of the organic solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

analytical methods for purity analysis of research-grade potassium sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core analytical methodologies for determining the purity of research-grade potassium sulfate (K₂SO₄). Ensuring high purity is critical for the reliability and reproducibility of experimental results in scientific research and for meeting stringent quality standards in pharmaceutical development. This document details the most common and effective techniques, offering comprehensive experimental protocols and data presentation to aid in the selection and implementation of appropriate analytical strategies.

Introduction to Purity Analysis

This compound is a widely used reagent in various scientific disciplines. Its purity can be affected by the presence of various inorganic and organic impurities, which may originate from the raw materials or the manufacturing process. Common impurities include chlorides, sodium, calcium, magnesium, and heavy metals.[1] The choice of analytical method for purity assessment depends on the specific impurity of interest, the required level of sensitivity, and the available instrumentation.

Key Analytical Methods for Purity Determination

Several analytical techniques are employed to assess the purity of this compound. These can be broadly categorized into titrimetric, gravimetric, chromatographic, and spectroscopic methods. Each method offers distinct advantages in terms of accuracy, precision, and the types of impurities it can detect.

Titrimetric Analysis for Assay of K₂SO₄

Titration is a classical and cost-effective method for determining the overall purity of this compound. The American Chemical Society (ACS) recommends an acid-base titration method for the assay of K₂SO₄.[1]

-

Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample and dissolve it in 50 mL of deionized water.

-

Ion Exchange: Pass the solution through a cation-exchange column at a rate of about 5 mL/min. Collect the eluate in a 500 mL titration flask.

-

Washing: Wash the resin in the column with deionized water at a rate of about 10 mL/min, collecting the washings in the same titration flask. Continue washing until a 50 mL portion of the eluate requires no further titration.

-

Titration: Add 0.15 mL of phenolphthalein indicator solution to the combined eluate and washings. Titrate with a standardized 0.1 N sodium hydroxide (NaOH) solution until a persistent pink color is observed.

-

Calculation: The percentage of K₂SO₄ is calculated using the following formula:

% K₂SO₄ = (mL NaOH × N NaOH × 8.713) / Sample weight (g)

Where 1 mL of 0.1 N NaOH corresponds to 0.008713 g of K₂SO₄.

Gravimetric Analysis for Sulfate Content

Gravimetric analysis is a highly accurate and precise method for determining the sulfate content in a sample. The principle involves the precipitation of sulfate ions as barium sulfate (BaSO₄), which is then filtered, dried, and weighed.[2][3][4]

-

Sample Preparation: Accurately weigh about 0.5 g of the this compound sample, dissolve it in 200 mL of deionized water, and add 1 mL of hydrochloric acid. Heat the solution to boiling.

-

Precipitation: While stirring constantly, slowly add an excess of hot barium chloride (BaCl₂) solution (approximately 8-9 mL of a 5% solution) in small portions.[2]

-

Digestion: Heat the mixture on a steam bath for at least one hour to promote the formation of larger, purer crystals of BaSO₄.[2][3]

-

Filtration and Washing: Collect the precipitate on ashless filter paper. Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).[2][4]

-

Drying and Ignition: Transfer the filter paper containing the precipitate to a pre-weighed crucible. Carefully char the filter paper and then ignite the precipitate to a constant weight.

-

Calculation: The weight of the BaSO₄ precipitate is used to calculate the amount of sulfate in the original sample. The weight of barium sulfate multiplied by 0.7466 gives the equivalent weight of K₂SO₄.[5]

Ion Chromatography for Anionic and Cationic Impurities

Ion chromatography (IC) is a powerful technique for the simultaneous determination of various ionic components, including common anions like chloride and cations such as sodium, calcium, and magnesium.[6][7] It offers high sensitivity and selectivity.

-

Sample Preparation: Prepare a stock solution by accurately weighing and dissolving a known amount of this compound in deionized water. Further dilutions may be necessary to bring the analyte concentrations within the calibrated range of the instrument.

-

Instrumentation: Utilize an ion chromatograph equipped with an appropriate column (anion-exchange for anions, cation-exchange for cations), a suppressor, and a conductivity detector.

-

Eluent: The choice of eluent depends on the specific ions being analyzed. For example, a mixture of sodium carbonate and sodium bicarbonate is commonly used for anion analysis.[8]

-

Calibration: Prepare a series of standard solutions containing known concentrations of the ions of interest to generate a calibration curve.

-

Analysis: Inject the sample solution into the ion chromatograph and record the chromatogram. The retention time identifies the specific ion, and the peak area or height is used for quantification.

Atomic Spectroscopy for Metallic Impurities

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are highly sensitive techniques for determining the concentration of metallic impurities, even at trace levels.[9][10]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a dilute acid solution.

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of the metals to be analyzed.

-

Instrumental Analysis:

-

AAS: The sample solution is aspirated into a flame (for flame AAS) or a graphite furnace (for graphite furnace AAS), and the absorption of light by the ground-state atoms is measured at a wavelength specific to the element of interest.[11]

-

ICP-OES: The sample solution is introduced into an argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.[12]

-

-

Quantification: The concentration of each metallic impurity in the sample is determined by comparing its signal to the calibration curve generated from the standard solutions.

Purity Specifications and Impurity Limits

Research-grade this compound is expected to meet high purity standards. The specifications for "ACS Reagent Grade" and those outlined in the United States Pharmacopeia (USP) provide benchmarks for acceptable impurity levels.[1][13]

Table 1: ACS Reagent Grade Specifications for this compound [1]

| Parameter | Specification |

| Assay (K₂SO₄) | ≥ 99.0% |

| pH of a 5% solution at 25°C | 5.5 - 8.5 |

| Insoluble Matter | ≤ 0.01% |

| Chloride (Cl) | ≤ 0.001% |

| Nitrogen Compounds (as N) | ≤ 5 ppm |

| Heavy Metals (as Pb) | ≤ 5 ppm |

| Iron (Fe) | ≤ 5 ppm |

| Calcium (Ca) | ≤ 0.01% |

| Magnesium (Mg) | ≤ 0.005% |

| Sodium (Na) | ≤ 0.02% |

Table 2: Typical Impurity Limits for Pharmaceutical Grade this compound [14][15]

| Impurity | Typical Limit |

| Heavy Metals | ≤ 10 ppm |

| Arsenic (As) | ≤ 3 ppm |

| Chlorides | Maximum 40 ppm |

| Calcium (Ca) | Maximum 200 ppm |

| Iron (Fe) | Maximum 10 ppm |

| Magnesium (Mg) | Maximum 20 ppm |

| Sodium (Na) | Maximum 0.10 % |

| Loss on Drying | ≤ 1.0% |

Conclusion

The purity of research-grade this compound is paramount for achieving reliable and accurate results in scientific and pharmaceutical applications. A combination of analytical techniques, including titrimetry, gravimetry, ion chromatography, and atomic spectroscopy, provides a comprehensive approach to purity assessment. By following detailed experimental protocols and adhering to established purity specifications, researchers can ensure the quality and suitability of their reagents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tsfx.edu.au [tsfx.edu.au]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. fao.org [fao.org]

- 6. Application of ion chromatography to qualitative and quantitative determination of the main inorganic ionic components of samples from a production process of potassium sulphate [inis.iaea.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. fao.org [fao.org]

- 10. researchgate.net [researchgate.net]

- 11. nemi.gov [nemi.gov]

- 12. cdfa.ca.gov [cdfa.ca.gov]

- 13. This compound [doi.usp.org]

- 14. Pharmaceutical Grade this compound Suppliers | High Purity & Low Chloride [accio.com]

- 15. Potassium Sulphate BP Ph Eur EP JP FCC Food Grade Manufacturers [anmol.org]

A Technical Guide to the Initial Synthesis and Characterization of Potassium Sulfate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of potassium sulfate (K₂SO₄) nanoparticles. This compound nanoparticles are water-soluble and serve as crucial sacrificial template materials for the fabrication of nanoporous materials, hollow nanostructures, and other nanoparticles.[1][2] This document details the prevalent anti-solvent precipitation method for synthesis and outlines the essential characterization techniques required to verify and understand the nanoparticle properties.

Synthesis of this compound Nanoparticles

The most commonly cited method for producing this compound nanoparticles is anti-solvent precipitation.[2][3] This technique is favored for its simplicity, low cost, and scalability.[1] It operates on the principle of decreasing the solubility of K₂SO₄ in an aqueous solution by introducing a miscible anti-solvent, typically ethanol, which induces nucleation and particle growth.[1][4]

Anti-Solvent Precipitation Method

The size and uniformity of the resulting nanoparticles are significantly influenced by parameters such as the initial concentration of the this compound solution and the use of surfactants.[1][2] Polyacrylic acid (PAA) has been identified as an effective surfactant that promotes nucleation and limits particle agglomeration, allowing for the controlled synthesis of nanoparticles in the 10-100 nm range.[1][2][4]

References

The Unassuming Precursor: A Technical Guide to Potassium Sulfate's Role in Novel Material Synthesis

For Immediate Release

A deep dive into the versatile applications of potassium sulfate (K₂SO₄) reveals its critical role as a precursor and process-enabling agent in the synthesis of a wide array of advanced materials. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the fundamental chemistry and practical methodologies where this simple salt is a key ingredient in creating materials with unique and desirable properties.

This compound, a compound commonly associated with fertilizers, is emerging as a multifaceted tool in the materials science laboratory. Its inherent properties, such as high thermal stability, fluxing capabilities, and its role as a source of potassium and sulfate ions, are being leveraged to architect novel materials with applications spanning from electronics and catalysis to energy storage. This paper will explore the pivotal functions of this compound in various synthesis techniques, including hydrothermal, molten salt, and templating methods.

This compound in Hydrothermal Synthesis of Metal Oxides

Hydrothermal synthesis, a method utilizing high-temperature and high-pressure water to crystallize materials, has benefited significantly from the inclusion of this compound. In the fabrication of tungsten oxide (WO₃) nanowires, K₂SO₄ has been shown to be a crucial factor in promoting a uniform hexagonal nanowire structure.[1] The presence of this compound in the reaction medium influences the crystal growth mechanism, leading to the formation of high-aspect-ratio nanostructures.

Table 1: Synthesis Parameters for Hexagonal WO₃ Nanowires

| Parameter | Value | Reference |

| Precursor | Tungstic acid hydrate | [1] |

| Additive | This compound (K₂SO₄) | [1] |

| Synthesis Method | Hydrothermal | [1] |

| Resulting Morphology | Uniform hexagonal nanowires | [1] |

| Average Diameter | 7 nm | [1] |

| Length | Several hundred nanometers | [1] |

Experimental Protocol: Hydrothermal Synthesis of WO₃ Nanowires

A typical experimental setup for the hydrothermal synthesis of WO₃ nanowires involves the following steps:

-

Precursor Preparation: Tungstic acid hydrate is prepared from ammonium tungstate para pentahydrate and hydrochloric acid.[1]

-

Reaction Mixture: The tungstic acid hydrate precursor is mixed with an aqueous solution of this compound.

-

Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a designated period (e.g., 24-48 hours).

-

Product Recovery: The autoclave is cooled to room temperature, and the resulting white precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in an oven.

This compound as a Sacrificial Template and Isolation Medium

A significant application of this compound lies in its use as a sacrificial template or an isolation medium for the synthesis of porous and nanostructured materials.[2][3] Nanoparticles of this compound can be produced and subsequently used to create voids or prevent agglomeration in a host material.[2][3][4]

The preparation of this compound nanoparticles is often achieved through an anti-solvent precipitation method.[2][3] The size of these nanoparticles can be controlled by adjusting parameters such as initial concentration, mixing order, and the use of surfactants like polyacrylic acid, which promotes nucleation and reduces particle size.[2][3]

Table 2: Controlled Synthesis of this compound Nanoparticles

| Parameter | Effect on Particle Size | Controllable Size Range | Reference |

| Increasing Polyacrylic Acid | Decreases | 10-100 nm | [2][3] |

Experimental Protocol: Preparation of this compound Nanoparticles

-

Solution Preparation: An aqueous solution of this compound is prepared. Polyacrylic acid is added to this solution and dissolved.

-

Anti-solvent Precipitation: The this compound solution containing polyacrylic acid is added dropwise into an organic solvent (the anti-solvent, e.g., ethanol) under stirring.

-

Particle Recovery: The resulting precipitate (this compound nanoparticles) is collected by centrifugation.

-

Washing and Drying: The nanoparticles are washed with the organic solvent and then dried.

These this compound nanoparticles can then be used as a dispersant and isolation medium in the synthesis of other nanomaterials, such as metal oxides.[4] The precursor for the desired metal oxide is mixed with the K₂SO₄ nanoparticles. After high-temperature calcination, the this compound can be easily removed by washing with water, leaving behind well-dispersed metal oxide nanoparticles.[4]

Molten Salt Synthesis: A Low-Temperature Route to Crystalline Materials

Molten salt synthesis (MSS) is a versatile method for producing a wide variety of inorganic nanomaterials with controlled size and morphology.[5] In this technique, a molten salt, or a eutectic mixture of salts, acts as a solvent, facilitating high rates of ion diffusion and enabling reactions to occur at significantly lower temperatures than traditional solid-state methods.[6][7] this compound, often in combination with other salts like potassium chloride, can be used as a molten salt medium.[6]

The choice of the molten salt is critical as it influences the nucleation and growth kinetics of the desired material.[7] The MSS method is advantageous due to its simplicity, cost-effectiveness, and scalability.[6]

Table 3: Key Features of Molten Salt Synthesis

| Feature | Description | Reference |

| Principle | Uses a molten salt as a reaction medium. | [7] |

| Advantages | Lower synthesis temperatures, enhanced reaction kinetics, control over particle size and morphology, reduced agglomeration. | [7] |

| Role of K₂SO₄ | Can be a component of the molten salt flux. | [6] |

This compound in Energy Storage Materials

The development of next-generation batteries, such as potassium-ion batteries (KIBs), has opened new avenues for the application of potassium-containing compounds.[8][9] this compound can play a role in the electrolytes for these batteries. For instance, in the formation of the solid electrolyte interphase (SEI) on carbon anodes, the decomposition of potassium salts in the electrolyte, such as potassium bis(fluorosulfonyl)imide (KFSI), can lead to the formation of inorganic compounds including K₂SO₄.[10] An SEI rich in inorganic components is considered beneficial for the stability and long-term cycling performance of KIBs.[10]

Conclusion

This compound has proven to be a remarkably versatile and valuable precursor in the synthesis of novel materials. Its utility extends far beyond its traditional role in agriculture, demonstrating its importance in hydrothermal synthesis, as a sacrificial template, in molten salt synthesis, and in the development of advanced energy storage materials. The ability to control material morphology and properties through the judicious use of this simple and abundant salt underscores its significance in the ongoing quest for new materials with tailored functionalities. Further research into the precise mechanisms by which this compound influences material formation will undoubtedly lead to even more innovative synthesis strategies and the development of next-generation materials.

References

- 1. thaiscience.info [thaiscience.info]

- 2. Simple preparation of this compound nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN108128815B - A kind of method for preparing nano metal oxide and nano metal powder - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Molten-Salt Synthesis of Complex Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. State-of-the-art anodes of potassium-ion batteries: synthesis, chemistry, and applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06894B [pubs.rsc.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Exploratory Studies on the Effects of Potassium Sulfate as an Additive: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of potassium sulfate (K₂SO₄) as an additive in various scientific applications, with a particular focus on its relevance to protein chemistry, drug formulation, and analytical techniques. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

This compound in Protein Chemistry: Precipitation and Stability

This compound is widely utilized in protein chemistry, primarily for its ability to induce protein precipitation through a mechanism known as "salting out." This effect is governed by the Hofmeister series, which ranks ions based on their ability to stabilize or destabilize protein structures in solution. The sulfate anion (SO₄²⁻) is a potent kosmotrope, meaning it orders the structure of water, which in turn enhances hydrophobic interactions between protein molecules, leading to their aggregation and precipitation.[1]

Mechanism of Salting Out

The addition of a high concentration of a kosmotropic salt like this compound to a protein solution reduces the solubility of the protein. The salt ions attract water molecules, effectively reducing the amount of "free" water available to hydrate the protein surface. This disruption of the protein's hydration shell exposes hydrophobic patches on the protein's surface. To minimize their contact with the aqueous environment, these hydrophobic regions on different protein molecules interact with each other, leading to aggregation and precipitation.[1]

This process is spontaneous when the change in Gibbs free energy (ΔG) is negative. The increase in entropy (ΔS) from the release of ordered water molecules from the protein's hydration shell is a major driving force for this process.[1]

Experimental Protocol: Protein Precipitation with this compound

The following is a representative protocol for the fractional precipitation of a protein from a solution using this compound. The optimal concentrations and incubation times will vary depending on the specific protein and should be determined empirically.

Materials:

-

Protein solution (e.g., cell lysate, partially purified protein fraction)

-

Solid, high-purity this compound

-

Precipitation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Centrifuge capable of reaching >10,000 x g

-

Spectrophotometer for protein concentration determination

Procedure:

-

Initial Clarification: Centrifuge the initial protein solution at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any insoluble material.

-

Preparation of Saturated this compound Solution: Prepare a saturated solution of this compound in the precipitation buffer at the working temperature (e.g., 4°C). This can be done by adding an excess of solid this compound to the buffer and stirring for an extended period.

-

First Precipitation Cut: While gently stirring the clarified protein solution on ice, slowly add the saturated this compound solution to achieve a desired starting saturation (e.g., 30%).

-

Incubation: Continue stirring for 30-60 minutes on ice to allow for equilibration and precipitation.

-

Centrifugation: Pellet the precipitated protein by centrifugation at >10,000 x g for 20-30 minutes at 4°C.

-

Supernatant Collection: Carefully decant the supernatant into a new, chilled tube. The pellet contains proteins that are insoluble at this this compound concentration.

-

Second Precipitation Cut: Add more saturated this compound solution to the supernatant to increase the saturation to a higher level (e.g., 50%).

-

Repeat Incubation and Centrifugation: Repeat steps 4 and 5. The resulting pellet will contain the protein fraction of interest.

-